![molecular formula C9H11NO2S B13205606 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}acetic acid](/img/structure/B13205606.png)
2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}acetic acid: is a heterocyclic compound that features a thienopyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique arrangement of sulfur and nitrogen atoms within the thienopyridine ring system imparts distinct chemical properties that can be exploited for various scientific purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the formation of the thienopyridine core, followed by functionalization to introduce the acetic acid moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the selection of raw materials, reaction optimization, and purification techniques to meet the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid
- 4-{5-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-7-yl}benzene-1,2-diol
- 5,6,7,7a-tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride
Uniqueness
2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H11NO2S |
|---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-yl)acetic acid |
InChI |
InChI=1S/C9H11NO2S/c11-9(12)5-7-6-2-4-13-8(6)1-3-10-7/h2,4,7,10H,1,3,5H2,(H,11,12) |
InChI Key |
SSYZJKHRNUWKNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1SC=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


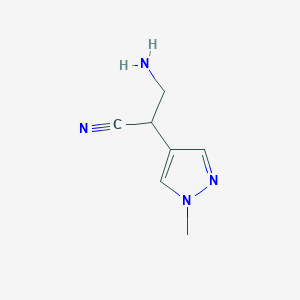
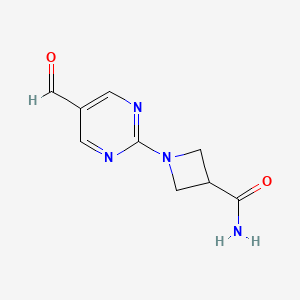
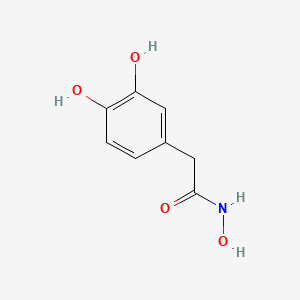
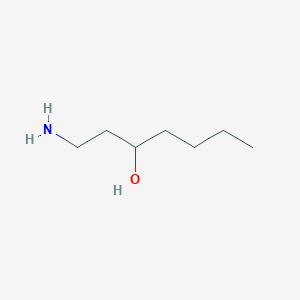
![Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13205563.png)
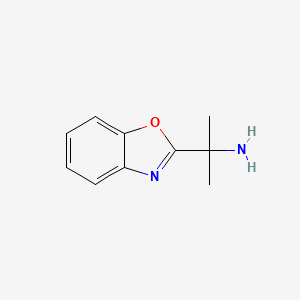


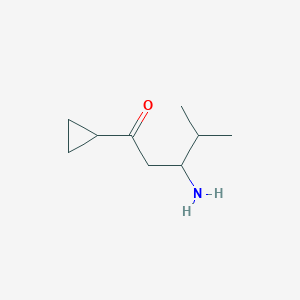
![6-[(4-fluorophenyl)methyl]-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B13205584.png)
![2-(Butan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13205588.png)
![1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane](/img/structure/B13205592.png)
![2-[1-(Aminomethyl)-4-methylcyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13205603.png)
![tert-butyl N-{1-[3-(ethylamino)butanoyl]piperidin-4-yl}carbamate](/img/structure/B13205620.png)
